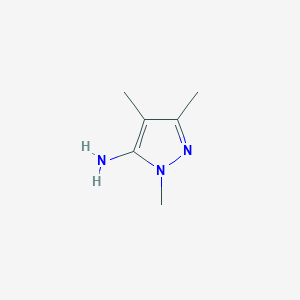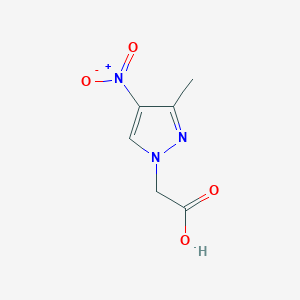
2,4,5-Trimethylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethylpyrazol-3-amine is a heterocyclic organic compound that contains a pyrazole ring and an amine group1. It has a molecular formula of C6H11N321.
Synthesis Analysis
The synthesis of 2,4,5-Trimethylpyrazol-3-amine is not explicitly mentioned in the search results. However, the synthesis of similar pyrazole derivatives involves various methods, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites34.Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylpyrazol-3-amine is not directly provided in the search results. However, pyrazole derivatives generally have a five-membered ring with two adjacent nitrogen atoms56.Chemical Reactions Analysis
The specific chemical reactions involving 2,4,5-Trimethylpyrazol-3-amine are not detailed in the search results. However, pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups7.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 2,4,5-Trimethylpyrazol-3-amine are not provided in the search results. However, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials10.Applications De Recherche Scientifique
Synthesis and Characterization in Materials Science
2,4,5-Trimethylpyrazol-3-amine, as a functionalized amine, plays a crucial role in the synthesis and characterization of materials. For instance, in the field of colloidal silica particles, these functionalized amines are used to decorate the surface of colloidal silica, providing a way to assess the uniformity and size of these particles. This application is significant in the development of research-grade materials in various scientific fields (Soto-Cantu, et al., 2012).
Biological and Antimicrobial Properties
Aminopyrazoles, including 2,4,5-Trimethylpyrazol-3-amine, are utilized in the synthesis of polyheterocyclic compounds demonstrating diverse biological activities. These activities include significant antimicrobial properties against various bacterial strains, indicating their potential in developing new pharmaceuticals and antibacterial agents (Behbehani, et al., 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, compounds derived from 2,4,5-Trimethylpyrazol-3-amine have shown potential in various therapeutic applications. For example, certain derivatives have exhibited anticonvulsant properties comparable to established drugs like phenytoin and carbamazepine, opening new avenues for drug development in this area (Carson, et al., 1997).
Chemical Synthesis and Catalysis
The compound is instrumental in chemical synthesis and catalysis. Its derivatives are used as ligands and catalysts in various chemical reactions, significantly impacting the synthesis of complex organic compounds and polymers. This includes its role in group 10 metal complexes, which demonstrates its versatility in synthetic chemistry (Deeken, et al., 2006).
Safety And Hazards
The safety and hazards of 2,4,5-Trimethylpyrazol-3-amine are not detailed in the search results. However, it’s important to note that many chemicals can pose safety risks and should be handled with appropriate precautions.
Orientations Futures
The future directions for 2,4,5-Trimethylpyrazol-3-amine are not explicitly mentioned in the search results. However, the synthesis and study of pyrazole derivatives is an active area of research, with potential applications in various fields including medicine and biochemistry34.
Please note that this information is based on the available search results and may not fully cover all aspects of 2,4,5-Trimethylpyrazol-3-amine. Further research may be necessary for a more comprehensive understanding.
Propriétés
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)








